All-Cause Mortality Reduction in Type 2 Diabetic PAD Patients: Picotamide vs. Aspirin (DAVID RCT)
In the multi-centre, randomized, double-blind DAVID trial (n=1209), picotamide monohydrate (600 mg bid) reduced 2-year all-cause mortality to 3.0% compared with 5.5% for aspirin (320 mg od), yielding a relative risk ratio of 0.55 (95% CI 0.31–0.98) favoring picotamide [1]. The composite endpoint of mortality plus non-fatal cardiovascular events (MI, ischemic stroke, major amputation) did not differ significantly between groups. Notably, gastrointestinal adverse events were lower with picotamide than with aspirin (11% vs. 18%, p<0.001) [1].
| Evidence Dimension | 2-year all-cause mortality |
|---|---|
| Target Compound Data | 3.0% cumulative incidence (picotamide 600 mg bid) |
| Comparator Or Baseline | Aspirin (320 mg od): 5.5% cumulative incidence |
| Quantified Difference | Relative risk ratio 0.55 (95% CI 0.31–0.98); absolute risk reduction approximately 2.5 percentage points |
| Conditions | Multi-centre RCT, 1209 type 2 diabetic PAD patients aged 40–75 years, 24-month follow-up, double-blind |
Why This Matters
Demonstrates a survival benefit specifically in diabetic PAD that aspirin does not provide, supporting procurement for trials or therapeutic programs targeting diabetic vasculopathy.
- [1] Neri Serneri GG, Coccheri S, Marubini E, Violi F; DAVID Study Group. Picotamide, a combined inhibitor of thromboxane A2 synthase and receptor, reduces 2-year mortality in diabetics with peripheral arterial disease: the DAVID study. Eur Heart J. 2004 Oct;25(20):1845-52. doi:10.1016/j.ehj.2004.07.013. PMID: 15474700. View Source
